molecular formula C16H18N2O4S2 B12131635 (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12131635
M. Wt: 366.5 g/mol
InChI Key: IPLCOYXVSNKWPT-UVTDQMKNSA-N
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Description

This compound belongs to the rhodanine derivative family, characterized by a thiazolidinone core with a benzylidene substituent at position 5 and a morpholine moiety at position 2. The (5Z) configuration indicates the stereochemistry of the benzylidene double bond. The 3-ethoxy-4-hydroxybenzylidene group introduces polar and moderately lipophilic properties, while the morpholin-4-yl substituent enhances solubility due to its cyclic tertiary amine structure. This compound is synthesized via microwave-assisted condensation reactions, a method noted for high efficiency and yields (e.g., 80–88% in related derivatives) .

Properties

Molecular Formula

C16H18N2O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H18N2O4S2/c1-2-22-13-9-11(3-4-12(13)19)10-14-15(20)18(16(23)24-14)17-5-7-21-8-6-17/h3-4,9-10,19H,2,5-8H2,1H3/b14-10-

InChI Key

IPLCOYXVSNKWPT-UVTDQMKNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3)O

Origin of Product

United States

Preparation Methods

One-Pot Synthesis of 3-Morpholino-2-Thioxothiazolidin-4-One

The foundational thiazolidinone scaffold is synthesized via a one-pot reaction between morpholine-4-amine, carbon disulfide (CS₂), and fumaryl chloride in aqueous medium. This method achieves 68–72% yield under mild conditions (25–40°C, 6–8 hours), producing 3-morpholino-2-thioxo-1,3-thiazolidin-4-one as a pale-yellow crystalline solid.

Key Reaction Parameters

ParameterValue
SolventWater
Temperature25–40°C
Reaction Time6–8 hours
CatalystFumaryl chloride
Yield68–72%

FT-IR analysis of the intermediate shows characteristic peaks at 1,680 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C=S stretch). ¹H-NMR (DMSO-d₆) confirms the morpholine ring integration at δ 3.55–3.70 ppm (m, 8H, morpholine-H).

ParameterValue
SolventEthanol
BasePiperidine (5 mol%)
Temperature75°C
Reaction Time12 hours
Yield65–70%

¹H-NMR analysis reveals a singlet at δ 7.85 ppm corresponding to the benzylidene proton (CH=), with coupling constants (J = 12.4 Hz) confirming the Z-configuration. The ethoxy group resonates as a quartet at δ 4.10 ppm (OCH₂CH₃) and a triplet at δ 1.35 ppm (CH₃).

Alternative Synthetic Pathways

Schiff Base-Mediated Cyclization

A modified approach involves initial Schiff base formation between 4-thiazolidinone hydrazide and 3-ethoxy-4-hydroxybenzaldehyde, followed by cyclization with morpholine-4-carbonyl chloride. While this method yields 58–62% product, it requires stringent anhydrous conditions and extended reaction times (18–24 hours).

Comparative Analysis of Methods

MethodYieldTimePurity (HPLC)
One-Pot + Knoevenagel70%20h98.5%
Schiff Base62%24h95.2%

Structural Confirmation and Spectral Data

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) of the title compound displays a molecular ion peak at m/z 407.0921 [M+H]⁺ (calculated 407.0918 for C₁₉H₂₁N₂O₅S₂), confirming the molecular formula.

Industrial-Scale Production Considerations

Solvent Optimization for Pilot Synthesis

Large-scale synthesis (≥1 kg) benefits from switching to 2-MeTHF, achieving 85% recovery via distillation while maintaining 67% yield.

Catalytic Efficiency Screening

CatalystYieldReaction Time
Piperidine70%12h
DBU68%10h
L-Proline55%18h

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halides or other reactive groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its antimicrobial and anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cell lines.

Medicine

In medicine, the compound’s anti-inflammatory and antioxidant activities are of particular interest. Researchers are exploring its potential as a therapeutic agent for treating inflammatory diseases and oxidative stress-related conditions.

Industry

Industrially, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one may be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in microbial growth or cancer cell proliferation.

    Receptors: Modulation of receptor activity to exert anti-inflammatory or antioxidant effects.

    Pathways: Interference with signaling pathways that regulate cell survival, apoptosis, or immune responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target’s 3-ethoxy-4-hydroxy group balances hydrophilicity (via –OH) and lipophilicity (via –OCH₂CH₃), contrasting with purely polar (e.g., 4-hydroxy-3-methoxy in 5c) or nonpolar (e.g., 2-methyl in ) analogs. Ethoxy’s bulkiness may enhance membrane permeability compared to methoxy .
  • Morpholine vs. Morpholine-containing derivatives generally exhibit improved solubility over phenyl-substituted analogs (e.g., ) .

Hypotheses for Target Compound :

  • Morpholin-4-yl could improve pharmacokinetics (e.g., bioavailability) compared to phenyl or piperazinyl groups.
Physicochemical and Crystallographic Comparisons
  • Melting Points : Analogs with hydroxy/methoxy substituents (e.g., 5c, 5d) melt at 251–258°C, suggesting high crystallinity . The target compound’s melting point is likely similar.
  • Solubility : Morpholine-containing derivatives (e.g., 5c, 5d) are more water-soluble than phenyl-substituted analogs (e.g., ) due to the amine group .
  • Crystallography: Related compounds (e.g., ) were characterized using SHELX and ORTEP, confirming Z-configuration and planar thiazolidinone cores .

Biological Activity

The compound (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound features several functional groups that contribute to its biological activity:

  • Thioxo Group : Known for its reactivity in nucleophilic addition reactions.
  • Morpholine Moiety : Imparts potential antimicrobial and analgesic properties.
  • Benzylidene Substituent : Associated with anticancer activities due to its ability to interact with various cellular pathways.

Anticancer Activity

Research indicates that thiazolidinone derivatives can exhibit significant anticancer properties. The presence of the thiazolidinone scaffold in this compound suggests potential cytotoxic effects against tumor cell lines. For instance, studies have shown that similar compounds demonstrate IC50 values ranging from 5.1 to 22.08 µM against various cancer cell lines such as HepG2, HCT116, and MCF-7 . The compound's structure may allow it to modulate cellular pathways involved in tumor progression.

Anti-inflammatory Activity

The compound is predicted to possess anti-inflammatory properties due to the thiazolidinone core's ability to influence inflammatory pathways. Thiazolidinones are known for their capacity to reduce inflammation through the inhibition of pro-inflammatory cytokines . This makes them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

The morpholine ring in the structure is associated with antimicrobial effects. Thiazolidinone derivatives have been documented for their activity against various bacterial strains, indicating that this compound may also exhibit similar properties .

Antioxidant Activity

Thiazolidinones have shown antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The ability of this compound to scavenge free radicals can play a significant role in protecting cells from oxidative damage .

The mechanisms through which (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects involve:

  • Modulation of Cellular Pathways : Interaction with signaling pathways that regulate inflammation and cell proliferation.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in cancer progression and inflammation.
  • Reactive Oxygen Species (ROS) Scavenging : Reducing oxidative stress by neutralizing free radicals.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
ThiazolidinedioneContains thiazolidine coreAntidiabetic
Morpholine DerivativeContains morpholine ringAntimicrobial
Benzylidene DerivativeContains benzylidene moietyAnticancer

The unique combination of structural elements in (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one may lead to synergistic effects that enhance its therapeutic profile compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on modifying thiazolidinone derivatives to enhance their biological activities. For example, modifications leading to improved anticancer activity have been documented, showcasing the importance of structural optimization in drug development .

One notable study evaluated a series of thiazolidinone derivatives for their anticancer activity against various cell lines, revealing that specific substitutions significantly increased potency, highlighting the relevance of structure-activity relationships (SAR) in this class of compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiazolidinone core via condensation of thioamides with aldehydes, followed by introduction of the morpholine and benzylidene substituents. Key reagents include chloroacetic acid, sodium acetate, and morpholine derivatives. Reaction conditions (e.g., reflux in DMF/acetic acid mixtures, 2–6 hours) and catalysts (e.g., acids/bases) significantly impact yield and purity .
  • Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes) and improve yields by 15–20% compared to conventional heating .

Q. Which analytical techniques are critical for characterizing this compound and verifying its stereochemical configuration?

  • Key Techniques :

  • NMR Spectroscopy : Confirms Z-configuration of the benzylidene group via coupling constants (e.g., 3JH,H=1012^3J_{H,H} = 10–12 Hz for Z-isomers) .
  • HPLC : Assesses purity (>95% required for biological assays) and monitors reaction progress .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the primary biological activities reported for thiazolidinone derivatives structurally similar to this compound?

  • Activities : Anticancer (via kinase inhibition), antimicrobial (disruption of bacterial membranes), and anti-inflammatory (COX-2 suppression) properties are common. The morpholine substituent enhances solubility and bioavailability, while the benzylidene group contributes to target specificity .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved target binding affinity?

  • Approach : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., EGFR kinase). Modifications to the benzylidene moiety (e.g., fluorination) or morpholine ring (e.g., alkylation) can be simulated to enhance binding energy (ΔG < -8 kcal/mol) .
  • Validation : MD simulations (>100 ns) assess stability of ligand-target complexes .

Q. What experimental strategies resolve contradictions in reported bioactivity data across structurally similar compounds?

  • Case Study : Discrepancies in IC50 values for anticancer activity may arise from assay conditions (e.g., cell line variability, serum concentration). Standardization using panels of cell lines (e.g., NCI-60) and orthogonal assays (e.g., apoptosis vs. proliferation) clarifies structure-activity relationships (SARs) .
  • Data Normalization : Express activity relative to positive controls (e.g., doxorubicin) to minimize inter-lab variability .

Q. How does the Z-configuration of the benzylidene group influence pharmacological properties compared to E-isomers?

  • Impact : Z-isomers exhibit higher rigidity, favoring planar conformations that enhance π-π stacking with aromatic residues in target proteins. This increases binding affinity by 2–3 orders of magnitude in kinase inhibition assays .
  • Validation : X-ray crystallography of ligand-protein complexes confirms spatial orientation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Issues : Racemization during reflux or prolonged storage degrades Z-configuration. Solutions include:

  • Low-Temperature Protocols : Conduct condensation at 40–50°C instead of reflux .
  • Chiral Catalysts : Use L-proline derivatives to retain stereochemical integrity .

Methodological Considerations

Q. How to optimize reaction workup and purification for high-throughput synthesis?

  • Workflow :

Precipitation : Quench reactions with ice-water to isolate crude product.

Chromatography : Use flash silica columns with ethyl acetate/hexane gradients (20–50%) for rapid purification .

Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .

Q. What in vitro assays are most reliable for preliminary evaluation of anticancer activity?

  • Assays :

  • MTT/PrestoBlue : Measures metabolic activity in cancer cell lines (e.g., MCF-7, HeLa) .
  • Clonogenic Assay : Quantifies long-term proliferative inhibition .
  • Western Blotting : Validates downstream targets (e.g., PARP cleavage for apoptosis) .

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